Carboprostacyclin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carboprostacyclin, also known as carbacyclin, is a synthetic analog of prostacyclin (PGI2). Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis. This compound mimics these effects but is more stable, making it valuable for research and therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions

Carboprostacyclin is synthesized through a multi-step process starting from prostaglandin intermediates. One common method involves the use of Corey Lactone as the starting material, which undergoes a series of reactions including alkylation, oxidation, and intramolecular Homer Wadsworth Emmons (HWE) reaction . The final product is obtained through hydrogenation .

Industrial Production Methods

Industrial production of carbaprostacyclin involves optimizing the synthetic route to increase yield and purity. This includes using high-purity reagents and advanced purification techniques such as chromatography to remove impurities and byproducts .

化学反应分析

Types of Reactions

Carboprostacyclin undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Hydrogenation of double bonds.

Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like alkyl halides and nucleophiles

Major Products

The major products formed from these reactions include various prostacyclin analogs with modified functional groups, enhancing their stability and biological activity .

科学研究应用

Cardiovascular Diseases

Carboprostacyclin has been extensively studied for its potential in treating cardiovascular diseases, particularly in conditions characterized by impaired blood flow and thrombosis.

- Vasodilation : this compound induces vasodilation by increasing intracellular cAMP levels in vascular smooth muscle cells, leading to relaxation of the blood vessels. This effect is particularly beneficial in conditions such as pulmonary hypertension and peripheral artery disease .

- Antiplatelet Activity : The compound inhibits platelet aggregation, which is crucial in preventing thrombus formation during cardiovascular events. Studies have shown that this compound effectively reduces the incidence of clot formation in patients undergoing coronary artery bypass grafting (CABG) .

Obstetrics and Gynecology

In obstetrics, this compound is utilized for its uterotonic properties.

- Postpartum Hemorrhage : this compound has been employed as a treatment for postpartum hemorrhage due to its ability to promote uterine contractions while simultaneously preventing excessive blood clotting .

Pulmonary Applications

The compound has also shown promise in the treatment of pulmonary disorders.

- Pulmonary Hypertension : this compound's vasodilatory effects extend to pulmonary arteries, making it a candidate for treating pulmonary arterial hypertension (PAH). Clinical trials indicate that it can improve exercise capacity and hemodynamic parameters in PAH patients .

Case Study: Use in CABG Surgery

In a clinical study involving patients undergoing CABG, this compound was administered to assess its impact on postoperative thromboembolic events. Results indicated a significant reduction in platelet aggregation and improved graft patency rates compared to control groups .

Clinical Trial: Treatment of PAH

A multicenter trial evaluated this compound's efficacy in patients with PAH. The study reported improvements in mean pulmonary arterial pressure and increased walking distance during six-minute walk tests among participants treated with this compound compared to those receiving placebo .

Comparative Data Table

作用机制

Carboprostacyclin exerts its effects by binding to the prostacyclin (PGI2) receptor, a G-protein-coupled receptor. This binding activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells and inhibition of platelet aggregation . Additionally, carbaprostacyclin can activate peroxisome proliferator-activated receptor delta (PPARδ), influencing gene expression related to lipid metabolism .

相似化合物的比较

Similar Compounds

Iloprost: Another stable prostacyclin analog used to treat pulmonary hypertension.

Treprostinil: A prostacyclin analog with a longer half-life, used for similar indications as iloprost.

Uniqueness

Carboprostacyclin is unique due to its stability and ability to activate both the prostacyclin receptor and PPARδ, making it a versatile compound for research and therapeutic applications .

属性

CAS 编号 |

69552-46-1 |

|---|---|

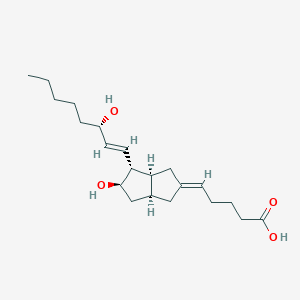

分子式 |

C21H34O4 |

分子量 |

350.5 g/mol |

IUPAC 名称 |

(5E)-5-[(3aR,4S,5S,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |

InChI |

InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7+/t16-,17-,18+,19-,20+/m1/s1 |

InChI 键 |

XZFRIPGNUQRGPI-GRIBHNIZSA-N |

SMILES |

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |

手性 SMILES |

CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@@H]2[C@H]1C/C(=C/CCCC(=O)O)/C2)O)O |

规范 SMILES |

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |

外观 |

Assay:≥99%A crystalline solid |

Pictograms |

Irritant |

同义词 |

(5E)-6a-carba-prostaglandin I2 6,9-methano PGI2 6,9-methano-PGI2 6,9-methanoprostaglandin I2 6a-carba-PGI2 9alpha-deoxy-9alpha-methylene-PGI2 carba PGX carba-prostacyclin carbacyclin carbacycline carbaprostacyclin carboprostacyclin carboprostacyclin, (3aS-(2Z,3aalpha,4alpha,(1E,3R*),5beta,6aalpha))-isomer carboprostacyclin, monosodium salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of carbaprostacyclin?

A1: Carbaprostacyclin primarily targets the prostacyclin receptor (IP receptor), a G protein-coupled receptor. [, , , , , , , ]

Q2: How does carbaprostacyclin binding to the IP receptor affect intracellular signaling pathways?

A2: Upon binding to the IP receptor, carbaprostacyclin primarily activates the Gαs protein-coupled pathway. This leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels. [, , , , , , , , ]

Q3: Besides the IP receptor, does carbaprostacyclin interact with other molecular targets?

A3: Research suggests that carbaprostacyclin may also activate the peroxisome proliferator-activated receptor delta (PPARδ) pathway. [, , , , , , ]

Q4: What are the downstream effects of carbaprostacyclin-mediated activation of cAMP and PPARδ pathways?

A4: Carbaprostacyclin-induced cAMP elevation contributes to its vasodilatory and antithrombotic effects. [, , ] Activation of the PPARδ pathway may contribute to its role in adipocyte differentiation, regulation of gene expression, and modulation of inflammatory responses. [, , , , , ]

Q5: How does carbaprostacyclin compare to prostaglandin E2 (PGE2) in terms of its effects on vascular smooth muscle cells?

A5: While both carbaprostacyclin and PGE2 can induce cAMP accumulation in vascular smooth muscle cells, the effects of PGE2 can be attenuated by prolonged exposure to inflammatory mediators. []

Q6: What is the role of carbaprostacyclin in regulating fibroblast function?

A6: Carbaprostacyclin has been shown to inhibit fibroblast migration and collagen gel contraction, suggesting a role in tissue remodeling. This effect is mediated through the cAMP-dependent protein kinase A (PKA) pathway. [, ]

Q7: What are the key structural features of carbaprostacyclin that contribute to its activity?

A7: The meta-carboxyphenylene ring replacing C1-C4 of natural prostacyclin, the Z-isomerism at the Δ5 double bond, the S-configuration of the hydroxyl group at C15, and the cyclohexyl substitution at the terminal position all contribute significantly to carbaprostacyclin's activity and stability. []

Q8: How does carbaprostacyclin's stability compare to natural prostacyclin?

A8: Carbaprostacyclin exhibits significantly higher stability compared to natural prostacyclin, particularly against hydrolysis of the enol ether bond. []

Q9: What are some potential therapeutic applications of carbaprostacyclin based on its pharmacological properties?

A9: Carbaprostacyclin's vasodilatory, antithrombotic, and anti-inflammatory properties make it a potential therapeutic agent for conditions such as pulmonary hypertension, Raynaud's phenomenon, and peripheral vascular disease. [, , , ]

Q10: Has carbaprostacyclin been investigated for its potential in treating specific diseases?

A10: Yes, carbaprostacyclin has shown promise in preclinical models of hindlimb ischemia, promoting vascular growth and improving blood perfusion. [] It has also been investigated for its role in treating Raynaud's phenomenon in scleroderma, showing improvements in symptom severity and ulcer healing. []

Q11: What in vitro models have been used to study the effects of carbaprostacyclin?

A11: Researchers have employed various in vitro models, including: * Primary cultures of adult rat hepatocytes to study its effects on DNA synthesis and proliferation. []* Ob1771 pre-adipose cells to investigate its role in adipocyte differentiation. [, ]* Human fetal lung fibroblasts to assess its impact on fibroblast migration. []* Bovine chondrocytes to characterize the PGE2 receptor subtype. []* Human pulmonary artery smooth muscle cells to study its effects on cAMP production. []* Rat preputial sebocytes to investigate its role in sebaceous gland differentiation. [, ]* Mouse neuroblastoma/hamster brain hybridoma cells (NCB-20) to characterize the pharmacology of IP prostanoid receptors. []

Q12: What animal models have been utilized in carbaprostacyclin research?

A12: Animal models used in carbaprostacyclin research include:* Mouse models of hindlimb ischemia to investigate its effects on vascular growth. [, ]* Rat models to study its influence on blood pressure and platelet aggregation. []* Newborn pig models to examine its role in cerebral vasodilation. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。